6-Methyl-2-pyridinecarboxaldehyde semicarbazone
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Overview
Description
6-Methyl-2-pyridinecarboxaldehyde semicarbazone is a chemical compound derived from 6-Methyl-2-pyridinecarboxaldehyde. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a semicarbazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridinecarboxaldehyde semicarbazone typically involves the reaction of 6-Methyl-2-pyridinecarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridinecarboxaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-2-pyridinecarboxaldehyde semicarbazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridinecarboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone moiety can form coordination complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with enzymes and proteins, modulating their functions and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: The parent compound, which lacks the semicarbazone moiety.
2-Picoline-6-carboxaldehyde: A structurally similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
6-Methyl-2-pyridinecarboxaldehyde semicarbazone is unique due to its semicarbazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
90953-04-1 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[(E)-(6-methylpyridin-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C8H10N4O/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b10-5+ |
InChI Key |
OVAJJTKLTHDKNX-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)N |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=O)N |
Origin of Product |
United States |
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